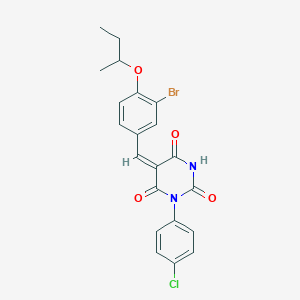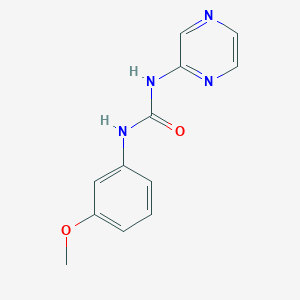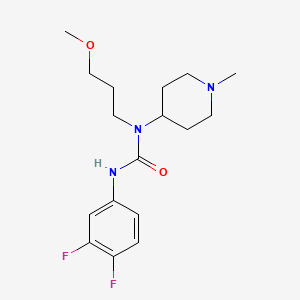![molecular formula C21H19NO3 B5305996 2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305996.png)
2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as EQPA, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. EQPA belongs to the family of stilbenes, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The exact mechanism of action of 2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. This compound has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and animal models. These effects include the inhibition of inflammation, induction of apoptosis in cancer cells, and neuroprotection in animal models of neurodegenerative diseases. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its ability to modulate various signaling pathways in cells, making it a versatile tool for studying cellular processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate. One area of interest is its potential use as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in these diseases. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as increased potency and selectivity. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Méthodes De Synthèse
2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate can be synthesized using a multi-step process that involves the reaction of 2-bromo-6-ethoxyphenol with 2-quinolineboronic acid, followed by Suzuki coupling with vinylboronic acid. The resulting intermediate is then acetylated to yield this compound. This method has been optimized to produce high yields of this compound with good purity, making it suitable for large-scale synthesis.
Applications De Recherche Scientifique
2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been studied for its potential use as a therapeutic agent in various diseases. One study demonstrated that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study showed that this compound can induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
[2-ethoxy-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-3-24-20-10-6-8-17(21(20)25-15(2)23)12-14-18-13-11-16-7-4-5-9-19(16)22-18/h4-14H,3H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSDQHJDIJZSAI-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(=O)C)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC(=O)C)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-phenyl-7-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5305926.png)
![2-(3-morpholinyl)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide hydrochloride](/img/structure/B5305927.png)

![4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5305930.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide](/img/structure/B5305936.png)
![6-[2-(4-isopropylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5305940.png)


![N-[2-[2-(4-bromophenyl)-1-cyanovinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5305965.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5305981.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-4-oxobutanamide](/img/structure/B5305985.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305991.png)
